Lipophilicity (XLogP3) Comparison: 3-Bromo-4-propylpyridine vs. Methyl, Ethyl, and Butyl Analogs
The XLogP3 value of 3-Bromo-4-propylpyridine (2.9) places it in a distinct lipophilicity range compared to its 4-alkyl analogs. It is more lipophilic than the methyl (1.9) and ethyl (2.3) derivatives, but less lipophilic than the butyl (3.4) derivative [1][2][3][4]. This precise balance of lipophilicity can be critical for optimizing membrane permeability and bioavailability in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 3-Bromo-4-methylpyridine: 1.9; 3-Bromo-4-ethylpyridine: 2.3; 3-Bromo-4-butylpyridine: 3.4 |
| Quantified Difference | +1.0 (vs. methyl); +0.6 (vs. ethyl); -0.5 (vs. butyl) |
| Conditions | XLogP3 computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Lipophilicity is a key determinant of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile, and selecting the correct 4-alkyl pyridine analog can directly influence the success of a lead optimization campaign.
- [1] PubChem. (2026). 3-Bromo-4-propylpyridine: XLogP3-AA Property. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 3-Bromo-4-methylpyridine: XLogP3-AA Property. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). 3-Bromo-4-ethylpyridine: XLogP3-AA Property. National Center for Biotechnology Information. View Source
- [4] PubChem. (2026). 3-Bromo-4-butylpyridine: XLogP3-AA Property. National Center for Biotechnology Information. View Source
